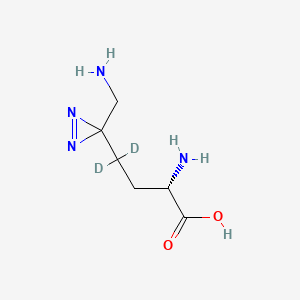
Photo-lysine-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Photo-lysine-d2 is a deuterium-labeled derivative of Photo-lysine, a photo-reactive amino acid based on DL-lysine. This compound is designed to capture proteins that bind to lysine post-translational modifications. The incorporation of deuterium atoms enhances its stability and allows for more precise tracking in various biochemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Photo-lysine-d2 involves the incorporation of deuterium into the lysine molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe final step involves the substitution of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-yield incorporation of deuterium-labeled lysine into proteins recombinantly expressed in Escherichia coli. The protein of interest is expressed at high cell densities, reducing the required amount of the photo-reactive amino acid while maintaining high incorporation rates .
Análisis De Reacciones Químicas
Types of Reactions
Photo-lysine-d2 undergoes various types of chemical reactions, including:
Photo-cross-linking: Upon exposure to ultraviolet light, the diazirine group in this compound generates highly reactive species that form covalent bonds with adjacent molecules.
Substitution Reactions: The deuterium atoms in this compound can be replaced with other atoms or groups under specific conditions.
Common Reagents and Conditions
Ultraviolet Light: Used to activate the photo-reactive diazirine group.
N-hydroxysuccinimide (NHS) Esters: Commonly used in cross-linking reactions involving lysine residues.
Major Products
The major products formed from these reactions include covalently linked protein complexes and modified lysine residues, which can be analyzed using mass spectrometry and other biochemical techniques .
Aplicaciones Científicas De Investigación
Photo-lysine-d2 has a wide range of applications in scientific research, including:
Chemical Proteomics: Used to investigate protein-protein interactions and identify proteins that bind to lysine post-translational modifications.
Structural Biology: Provides unique short-distance information on the structural core regions of proteins.
Drug Discovery: Helps in identifying potential drug targets by capturing transient protein interactions.
Epigenetics: Used to study histone modifications and their role in gene regulation.
Mecanismo De Acción
The mechanism of action of Photo-lysine-d2 involves the incorporation of the photo-reactive amino acid into proteins during biosynthesis. Upon exposure to ultraviolet light, the diazirine group generates reactive species that form covalent bonds with adjacent molecules. This process captures proteins that bind to lysine post-translational modifications, allowing for the identification and analysis of these interactions .
Comparación Con Compuestos Similares
Similar Compounds
Photo-leucine: Another photo-reactive amino acid used in structural biology.
Photo-methionine: Used for similar applications as Photo-lysine-d2 but targets methionine residues.
Photo-arginine: Developed to capture proteins that recognize arginine post-translational modifications.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise tracking in biochemical applications. Additionally, its ability to capture proteins that bind to lysine post-translational modifications makes it a valuable tool in chemical proteomics and epigenetics research .
Propiedades
Fórmula molecular |
C6H12N4O2 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[3-(aminomethyl)diazirin-3-yl]-4,4-dideuteriobutanoic acid |
InChI |
InChI=1S/C6H12N4O2/c7-3-6(9-10-6)2-1-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1/i2D2 |
Clave InChI |
UQYHYAIQUDDSLT-FMMSUUDPSA-N |
SMILES isomérico |
[2H]C([2H])(C[C@@H](C(=O)O)N)C1(N=N1)CN |
SMILES canónico |
C(CC1(N=N1)CN)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















